An In-depth Technical Guide to the Synthesis of Nimodipine
An In-depth Technical Guide to the Synthesis of Nimodipine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Nimodipine (B1678889), a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of cerebral vasospasm. The document details the core synthesis pathway, starting materials, experimental protocols, and quantitative data to support research and development activities.
Introduction to Nimodipine and its Synthesis
Nimodipine, chemically known as isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, is a crucial therapeutic agent for neurological conditions. Its synthesis predominantly relies on the Hantzsch dihydropyridine synthesis, a well-established multi-component reaction. This method offers a convergent and efficient route to the complex dihydropyridine core of Nimodipine.
The primary synthesis strategy involves a two-step process:
-
Formation of Intermediates: This step involves the preparation of two key precursors: 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester and isopropyl 3-aminocrotonate.
-
Cyclization Reaction: The two intermediates are then reacted together in a cyclocondensation reaction to form the final Nimodipine molecule.
This guide will delve into the specifics of each step, providing detailed protocols and relevant data.
Starting Materials and Key Intermediates
The synthesis of Nimodipine begins with readily available starting materials. The key components and their roles are outlined below:
| Starting Material/Intermediate | Chemical Structure | Role in Synthesis |
| 3-Nitrobenzaldehyde (B41214) | O=Cc1cccc(c1)--INVALID-LINK--[O-] | Provides the C4-phenyl substituent of the dihydropyridine ring. |
| Isopropyl Acetoacetate (B1235776) | CC(=O)CC(=O)OC(C)C | Precursor to isopropyl 3-aminocrotonate, one of the key intermediates. |
| 2-Methoxyethyl Acetoacetate | CC(=O)CC(=O)OCCOC | Precursor to 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester, the other key intermediate. |
| Ammonia (B1221849) (or Ammonium Salt) | N | Source of the nitrogen atom in the dihydropyridine ring. |
| Isopropyl 3-aminocrotonate | CC(=C/C(=O)OC(C)C)\N) | Key intermediate that forms one part of the dihydropyridine ring. |
| 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester | O=C(OCCOC)/C(=C/c1cccc(c1)--INVALID-LINK--[O-])/C(=O)C | Key intermediate that forms the other part of the dihydropyridine ring. |
Nimodipine Synthesis Pathway
The most common and industrially relevant synthesis of Nimodipine is a variation of the Hantzsch synthesis. The overall pathway can be visualized as the condensation of an aldehyde with two equivalents of a β-ketoester and a nitrogen source. In practice, a more controlled, stepwise approach is often employed to maximize yield and purity.
Caption: Overall schematic of the two-step Nimodipine synthesis pathway.
Experimental Protocols
This section provides detailed experimental methodologies for the key steps in the synthesis of Nimodipine.
Synthesis of Isopropyl 3-aminocrotonate
This intermediate is prepared by the reaction of isopropyl acetoacetate with ammonia. An improved method involves the use of a ketene (B1206846) dimer and subsequent ammonolysis, which has been shown to produce high yields and purity[1][2].
Protocol:
-
Preparation of Isopropyl Acetoacetate: In a reaction vessel equipped for reflux, combine isopropanol (B130326) and a catalytic amount of triethylamine. Heat the mixture to reflux and slowly add ketene dimer. After the addition is complete, continue refluxing for a specified period. Cool the reaction mixture to room temperature, wash with a 10% sodium carbonate solution, followed by water. Concentrate the organic layer and purify by distillation to obtain isopropyl acetoacetate[1].
-
Ammonolysis: Charge a reaction vessel with the prepared isopropyl acetoacetate. At room temperature, bubble an excess of ammonia gas through the solution. The reaction progress is monitored by the precipitation of a solid. After completion, the mixture is cooled to induce further crystallization. The solid product, isopropyl 3-aminocrotonate, is collected by filtration and dried[1]. A patent describes a yield of 80% for this step[1].
Caption: Experimental workflow for the synthesis of isopropyl 3-aminocrotonate.
Synthesis of 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester
This Knoevenagel condensation product is formed from 3-nitrobenzaldehyde and 2-methoxyethyl acetoacetate.
Protocol:
-
In a reaction vessel, dissolve 2-methoxyethyl acetoacetate in a suitable solvent such as ethyl acetate (B1210297).
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid, maintaining the temperature between 5-10°C[3].
-
Add 3-nitrobenzaldehyde to the mixture and allow the reaction to proceed at room temperature for 2-3 hours.
-
Let the reaction mixture stand overnight to allow for the precipitation of the solid product.
-
Add more ethyl acetate to dissolve the solid, then wash the organic phase with water.
-
Evaporate the solvent from the organic phase to induce crystallization.
-
Collect the crystals by filtration and dry them to obtain 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester. A patent reports a yield of over 70% and a purity of over 99% for this procedure[3].
Caption: Experimental workflow for the Knoevenagel condensation.
Final Cyclization to Nimodipine
The final step is the cyclocondensation of the two prepared intermediates to form the dihydropyridine ring of Nimodipine.
Protocol:
-
In a reaction vessel, combine isopropyl 3-aminocrotonate and 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester in a fatty alcohol solvent such as isopropanol[2].
-
Heat the reaction mixture to a temperature between 30-70°C and maintain for approximately 1 hour, followed by a period of reflux for another hour[2].
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
To the residue, add a mixture of isopropanol and a non-polar solvent like cyclohexane (B81311) to induce crystallization.
-
Cool the mixture to facilitate complete precipitation of the product.
-
Collect the crude Nimodipine by centrifugation or filtration.
-
The crude product can be recrystallized from ethanol (B145695) to yield pure Nimodipine as a pale yellow crystalline solid[4]. A patent has reported yields of 85-89% for this cyclization step[2].
Quantitative Data Summary
The following table summarizes the reported yields and purity for the key steps in Nimodipine synthesis from various sources.
| Synthesis Step | Reactants | Solvents/Catalysts | Reaction Conditions | Reported Yield | Reported Purity | Reference |
| Isopropyl 3-aminocrotonate | Isopropyl acetoacetate, Ammonia | - | Room temperature | 80% | - | [1] |
| Isopropyl 3-aminocrotonate | Ketene dimer, Isopropanol, Ammonia | Triethylamine | Reflux, then room temp. | 80.9-82.2% | 89.4-98.8% | [2] |
| 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester | 3-Nitrobenzaldehyde, 2-Methoxyethyl acetoacetate | Ethyl acetate, H₂SO₄ | Room temperature, 2-3h | >70% | >99% | [3] |
| Nimodipine (Cyclization) | Isopropyl 3-aminocrotonate, 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester | Isopropanol | 30-70°C, then reflux | 85-89% | Total impurities 0.18-0.25% | [2] |
| Nimodipine (Recrystallization) | Crude Nimodipine | Ethanol | - | - | - | [4] |
Characterization of Nimodipine
The final product should be characterized using various analytical techniques to confirm its identity and purity.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of Nimodipine is a key tool for structural confirmation. A ¹H NMR spectrum for Nimodipine is available for reference[5].
-
FTIR: The Fourier-transform infrared spectrum of Nimodipine shows characteristic peaks corresponding to its functional groups. The N-H stretching vibration of the secondary amine is typically observed around 3299 cm⁻¹[6][7]. Other key absorptions include those for the ester carbonyl groups and the nitro group.
-
Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of Nimodipine and to study its fragmentation pattern for structural elucidation[8][9]. The MS/MS ion transition for Nimodipine has been reported as 419.1 → 343[8].
Conclusion
The synthesis of Nimodipine via the Hantzsch reaction is a well-established and efficient method. By carefully controlling the reaction conditions and utilizing a stepwise approach involving the synthesis of key intermediates, high yields and purity of the final drug substance can be achieved. This guide provides a detailed overview of the synthesis pathway, experimental protocols, and characterization data to aid researchers and professionals in the field of drug development. The provided information, drawn from scientific literature and patents, serves as a valuable resource for the laboratory-scale synthesis and process optimization of Nimodipine.
References
- 1. CN104402745A - Method for synthesizing isopropyl 3-aminocrotonate - Google Patents [patents.google.com]
- 2. CN105732484A - Preparation method of Nimodipine - Google Patents [patents.google.com]
- 3. CN102442912A - Synthesis method of 2- (3-nitrobenzylidene) acetoacetic acid methoxy ethyl ester - Google Patents [patents.google.com]
- 4. In vitro dissolution enhancement of micronized l-nimodipine by antisolvent re-crystallization from its crystal form H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nimodipine(66085-59-4) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simple and validated UHPLC-MS/MS analysis of nimodipine in plasma and cerebrospinal fluid of patients with subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based method for quantification of nimodipine and glutamate in cerebrospinal fluid. Pilot study with patients after aneurysmal subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
